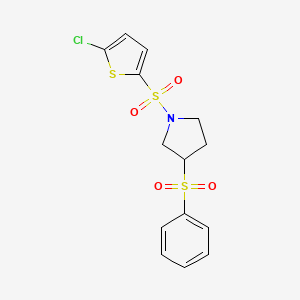
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorothiophene ring and a phenylsulfonyl group attached to a pyrrolidine backbone. It has been utilized as a starting material for the synthesis of drugs, polymers, and bioactive compounds such as peptides and peptoids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
科学研究应用
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds, including peptides and peptoids.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can act as electron-withdrawing sites, influencing the reactivity and binding affinity of the molecule. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors .
相似化合物的比较
Similar Compounds
1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the phenylsulfonyl group.
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine: Similar structure but with a methylsulfonyl group instead of the phenylsulfonyl group.
Uniqueness
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of both chlorothiophene and phenylsulfonyl groups, which confer distinct chemical and biological properties.
生物活性
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antioxidant, and possible antiviral effects, while also discussing relevant research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C15H14ClN5O5S2
- Molecular Weight : 443.88 g/mol
Antimicrobial Activity
Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including those with sulfonamides, revealing that certain compounds demonstrated notable activity against pathogenic microorganisms.
- Key Findings :
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4f | 62.5 | Antifungal against C. albicans |
| 4g | 31.25 | Antifungal against S. cerevisiae |
| 3a | 62.5 | Antibacterial |
Antioxidant Activity
The antioxidant potential of this compound was assessed alongside its antimicrobial properties. The presence of both pyrazole and sulfonamide pharmacophores is believed to contribute to a synergistic effect.
- Research Findings :
Potential Antiviral Activity
Recent studies have highlighted the importance of exploring new compounds for antiviral applications, particularly against SARS-CoV-2. The incorporation of sulfonamide and pyrazole motifs in a single molecular framework has been suggested to enhance antiviral efficacy.
- In Silico Studies :
Case Studies
A case study involving the synthesis and testing of related compounds demonstrated their effectiveness in inhibiting microbial growth. These findings suggest that the structural characteristics of sulfonamide derivatives play a crucial role in their biological activity.
- Study on Pyrazole-Sulfonamides :
- Molecular Docking Analysis :
属性
IUPAC Name |
3-(benzenesulfonyl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S3/c15-13-6-7-14(21-13)23(19,20)16-9-8-12(10-16)22(17,18)11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAONENIJYQGCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













